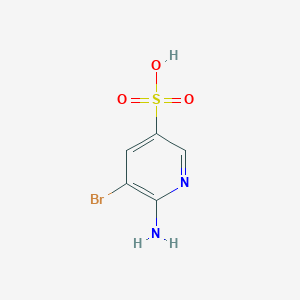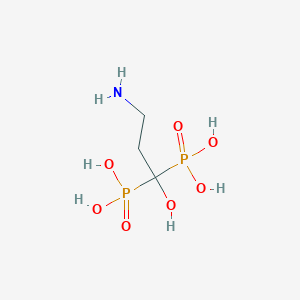
3-(2-Fluorophenyl)-3-oxopropanenitrile
Overview
Description
3-(2-Fluorophenyl)-3-oxopropanenitrile, also known as 2-Fluoropropiononitrile (2-FPN), is a small molecule with a wide range of applications in scientific research. It is a colorless liquid with a molecular weight of 140.1 g/mol and a boiling point of 83-85°C. 2-FPN is a versatile intermediate that can be used to synthesize a variety of compounds, including drugs, pesticides, and dyes. In addition, it is used in the synthesis of organofluorines and can be used as a starting material for the synthesis of a variety of organic compounds.
Scientific Research Applications
Synthesis of Antimicrobial Derivatives : It is used in synthesizing novel bis-[1,3,4]thiadiazole and bis-thiazole derivatives, showing promising antimicrobial results (Kheder & Mabkhot, 2012).
Formation of Benzofuran-based Derivatives : The compound aids in the synthesis of new benzofuran-based thiophene, 1,3-oxathiole, and 1,3,4-thiadiazole derivatives (Dawood, Farag, & Abdel‐Aziz, 2007).
Production of Polysubstituted Thiopene and 1,3,4-Thiadiazole Derivatives : This chemical is crucial for synthesizing novel polysubstituted thiopene and 1,3,4-thiadiazole derivatives (Farag, Dawood, & Kandeel, 1997).
Thiophenes and 1,3,4-Thiadiazole Based Heterocycles : It is used in the creation of novel thiophenes and 1,3,4-thiadiazole based heterocycles (Khidre, Radini, & Ibrahim, 2019).
Synthesis of Dihydrofuran-3-Carbonitriles : It contributes to synthesizing 4,5-dihydrofuran-3-carbonitriles containing heterocycles (Yılmaz, Uzunalioğlu, & Pekel, 2005).
Pyrazole Derivatives and Aminopyrazoles Synthesis : This compound is instrumental in synthesizing various pyrazole derivatives and aminopyrazoles (Farag, Dawood, & Kandeel, 1996).
Electrochemical Capacitor Applications : Poly 3-(phenylthiophene) derivatives, which can be synthesized using this compound, are used as active materials for electrochemical capacitor applications (Ferraris, Eissa, Brotherston, & Loveday, 1998).
Electron-Precise B(sp(3))-B(sp(3)) Bond Construction : In a broader context, the dicationic diborane species [L2PhB-BPhL2] represents a new strategy to construct a B(sp(3))-B(sp(3)) covalent bond, showcasing the diverse chemical reactivity associated with compounds like 3-(2-Fluorophenyl)-3-oxopropanenitrile (Kong, Lu, Li, Ganguly, & Kinjo, 2016).
Safety and Hazards
Properties
IUPAC Name |
3-(2-fluorophenyl)-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO/c10-8-4-2-1-3-7(8)9(12)5-6-11/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNDLOBWBYQHDQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CC#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90407160 | |
| Record name | 3-(2-fluorophenyl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90407160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31915-26-1 | |
| Record name | 3-(2-fluorophenyl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90407160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluorobenzoylacetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone](/img/structure/B17023.png)


